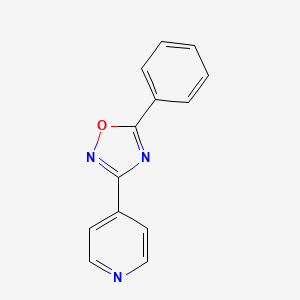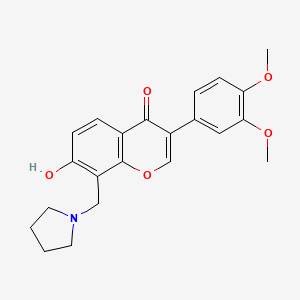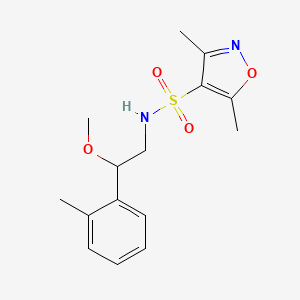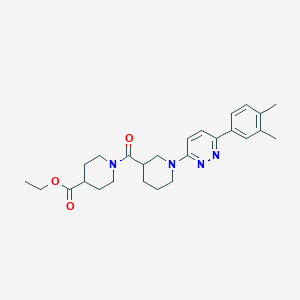
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide, also known as BMPPA, is a synthetic compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are believed to be involved in the pathogenesis of the disease.
Mechanism of Action
The exact mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide for lab experiments is its high potency and selectivity for COX enzymes. This makes it a useful tool for studying the role of COX enzymes in various physiological and pathological processes. However, one limitation of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide. One area of interest is the development of more potent and selective COX inhibitors based on the structure of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide. Another area of interest is the investigation of the potential neuroprotective effects of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide in animal models of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide and its potential applications in various fields of research.
Synthesis Methods
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide can be synthesized through a multi-step reaction process. The first step involves the reaction of benzoyl chloride with 4-methylacetophenone to form 2-benzoyl-4-methylphenone. This intermediate is then reacted with phenylacetic acid in the presence of a catalyst to form N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide. The purity of the final product can be improved through recrystallization.
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-17-12-14-21(20(16-17)23(26)19-10-6-3-7-11-19)24-22(25)15-13-18-8-4-2-5-9-18/h2-12,14,16H,13,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWKSNHFQQKVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2476588.png)

![1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B2476592.png)



![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2476599.png)



![3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2476605.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2476610.png)